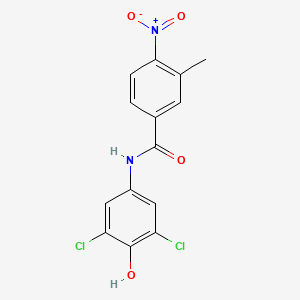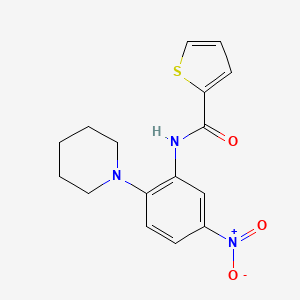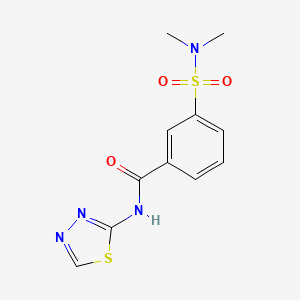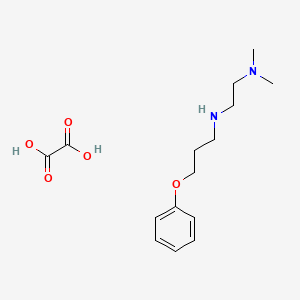![molecular formula C16H15IN2O B4164558 1-[3-(4-Iodophenoxy)propyl]benzimidazole](/img/structure/B4164558.png)
1-[3-(4-Iodophenoxy)propyl]benzimidazole
Übersicht
Beschreibung
1-[3-(4-Iodophenoxy)propyl]-1H-benzimidazole is a synthetic organic compound that belongs to the benzimidazole class of heterocyclic compounds Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 1-[3-(4-Iodophenoxy)propyl]benzimidazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the iodophenoxy intermediate: This step involves the iodination of phenol to form 4-iodophenol, which is then reacted with 3-chloropropanol to produce 3-(4-iodophenoxy)propanol.
Coupling with benzimidazole: The 3-(4-iodophenoxy)propanol is then coupled with benzimidazole under basic conditions to form the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-[3-(4-Iodophenoxy)propyl]-1H-benzimidazole can undergo various chemical reactions, including:
Substitution reactions: The iodine atom in the iodophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction: The benzimidazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives with altered biological activities.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Wissenschaftliche Forschungsanwendungen
1-[3-(4-Iodophenoxy)propyl]-1H-benzimidazole has several scientific research applications:
Medicinal chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and antiviral agent due to the biological activities associated with benzimidazole derivatives.
Chemical biology: The compound can be used as a probe to study various biological processes and pathways due to its ability to interact with specific molecular targets.
Wirkmechanismus
The mechanism of action of 1-[3-(4-Iodophenoxy)propyl]benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring is known to inhibit various enzymes by binding to their active sites, while the iodophenoxy group can enhance binding affinity and specificity. The compound may also interfere with DNA synthesis and repair processes, leading to its potential anticancer and antimicrobial activities .
Vergleich Mit ähnlichen Verbindungen
1-[3-(4-Iodophenoxy)propyl]-1H-benzimidazole can be compared with other benzimidazole derivatives, such as:
Albendazole: An antiparasitic agent used to treat various parasitic infections.
Mebendazole: Another antiparasitic agent with a broad spectrum of activity.
Thiabendazole: Used to treat fungal and parasitic infections.
Eigenschaften
IUPAC Name |
1-[3-(4-iodophenoxy)propyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15IN2O/c17-13-6-8-14(9-7-13)20-11-3-10-19-12-18-15-4-1-2-5-16(15)19/h1-2,4-9,12H,3,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSLWRRYWIFNLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCCOC3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]-1H-benzimidazole oxalate](/img/structure/B4164478.png)
![Ethyl 7-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B4164480.png)


![5-[(2-Methylbutanoyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B4164494.png)
![4,5-dimethoxy-2-[(2-methylbutanoyl)amino]benzoic acid](/img/structure/B4164500.png)
![N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-4-(propionylamino)benzamide](/img/structure/B4164506.png)
![3-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B4164512.png)
![1-[3-(2-Benzyl-4-chlorophenoxy)propoxy]pyrrolidine-2,5-dione](/img/structure/B4164520.png)
![N-[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]acetamide](/img/structure/B4164536.png)

![1-[3-(4-Chlorophenyl)sulfanylpropyl]benzimidazole](/img/structure/B4164563.png)

![N'-[2-(2-benzyl-4-chlorophenoxy)ethyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4164574.png)
